molecular formula C34H51N3O6 B14181696 Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-2-[[(2S)-2-cyclohexyl-2-[[(phenylmethoxy)carbonyl]amino]acetyl]amino]-3,3-dimethyl-1-oxobutyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)- CAS No. 926276-17-7

Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-2-[[(2S)-2-cyclohexyl-2-[[(phenylmethoxy)carbonyl]amino]acetyl]amino]-3,3-dimethyl-1-oxobutyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)-

Cat. No.: B14181696
CAS No.: 926276-17-7
M. Wt: 597.8 g/mol
InChI Key: GBXJVTOEGWHCOK-OBBCHVIHSA-N
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Description

Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-2-[[(2S)-2-cyclohexyl-2-[[(phenylmethoxy)carbonyl]amino]acetyl]amino]-3,3-dimethyl-1-oxobutyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups and stereocenters.

Preparation Methods

The synthesis of Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-2-[[(2S)-2-cyclohexyl-2-[[(phenylmethoxy)carbonyl]amino]acetyl]amino]-3,3-dimethyl-1-oxobutyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)- involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the cyclopenta[c]pyrrole core, followed by the introduction of the carboxylic acid and ester groups. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-2-[[(2S)-2-cyclohexyl-2-[[(phenylmethoxy)carbonyl]amino]acetyl]amino]-3,3-dimethyl-1-oxobutyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-2-[[(2S)-2-cyclohexyl-2-[[(phenylmethoxy)carbonyl]amino]acetyl]amino]-3,3-dimethyl-1-oxobutyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)- can be compared with other similar compounds, such as:

    Cyclopenta[c]pyrrole derivatives: These compounds share the cyclopenta[c]pyrrole core but differ in their functional groups and stereochemistry.

    Carboxylic acid esters: Compounds with similar ester functional groups but different core structures.

    Amino acid derivatives: Molecules that contain amino acid residues and similar functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

CAS No.

926276-17-7

Molecular Formula

C34H51N3O6

Molecular Weight

597.8 g/mol

IUPAC Name

tert-butyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(phenylmethoxycarbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate

InChI

InChI=1S/C34H51N3O6/c1-33(2,3)28(30(39)37-20-24-18-13-19-25(24)27(37)31(40)43-34(4,5)6)36-29(38)26(23-16-11-8-12-17-23)35-32(41)42-21-22-14-9-7-10-15-22/h7,9-10,14-15,23-28H,8,11-13,16-21H2,1-6H3,(H,35,41)(H,36,38)/t24-,25-,26-,27-,28+/m0/s1

InChI Key

GBXJVTOEGWHCOK-OBBCHVIHSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1C[C@@H]2CCC[C@@H]2[C@H]1C(=O)OC(C)(C)C)NC(=O)[C@H](C3CCCCC3)NC(=O)OCC4=CC=CC=C4

Canonical SMILES

CC(C)(C)C(C(=O)N1CC2CCCC2C1C(=O)OC(C)(C)C)NC(=O)C(C3CCCCC3)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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